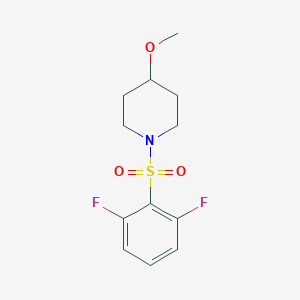

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine” is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)” was achieved via fluorination of “1-((2-fluoro-6-nitrophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine” with K[18F]F/K2.2.2 in N,N-dimethylformamide at 110 °C for 20 min .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains two sulfonyl groups attached to a piperazine ring, and one of the sulfonyl groups is further connected to a 2,6-difluorophenyl group .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine and related compounds have applications in medicinal chemistry. A study highlighted the synthesis of sulfonyl hydrazone with piperidine derivatives, which were evaluated for antioxidant capacity and anticholinesterase activity. These compounds showed significant lipid peroxidation inhibitory activity and scavenging assays, indicating their potential in medicinal applications (Karaman et al., 2016).

Antibacterial Properties

- Some derivatives of 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine have been synthesized and shown to possess valuable antibacterial properties. This includes compounds synthesized from various carboxylic acids, indicating the potential of these compounds in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Chemical Synthesis Techniques

- Research has been conducted on the synthesis of fluoropiperidines, which are related to 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine. These studies focus on the reaction between Selectfluor and a series of piperideines, leading to the generation of fluorosubstituted piperidines, demonstrating the importance of these compounds in chemical synthesis (Fischer et al., 2020).

Chemical Properties and Analysis

- The chemical properties and synthesis techniques of compounds similar to 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine are a subject of study. This includes investigations into the physical and chemical properties of these compounds, providing insights into their potential applications in various fields (Herslöf & Martin, 1987).

Applications in Materials Science

- In materials science, derivatives of 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine have been studied for their potential use in creating novel polymeric materials. These studies focus on the synthesis and characterization of materials that could be used in various technological applications (Yuan et al., 2020).

Mécanisme D'action

Target of Action

The primary target of the compound 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine is Pyruvate kinase M2 (PKM2) . PKM2 is an enzyme that catalyzes the final step in glycolysis, a key process in cellular metabolism .

Mode of Action

It is known to interact with its target, pkm2 . The interaction between the compound and PKM2 may result in changes to the enzyme’s activity, potentially affecting the rate of glycolysis .

Biochemical Pathways

The compound 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine affects the glycolytic pathway by interacting with PKM2 . PKM2 catalyzes the final step in glycolysis, converting phosphoenolpyruvate to pyruvate . By interacting with PKM2, the compound may influence the rate of this reaction and thus the overall rate of glycolysis .

Pharmacokinetics

These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

Given its interaction with pkm2, it may influence the rate of glycolysis, potentially affecting cellular energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with PKM2 .

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c1-18-9-5-7-15(8-6-9)19(16,17)12-10(13)3-2-4-11(12)14/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNUABVCGDVFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)

![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)

![2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2441037.png)

![N-(3-(diethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2441040.png)

![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2441042.png)